Basicity and Hydrogen‑Bond Acceptor Capacity Differentiated from N‑(4‑Pyridylmethyl)benzamide Analogs Lacking the Piperidine Spacer
The target compound contains a tertiary piperidine amine (calculated pKa ≈ 8.5) and a pyridine nitrogen (calculated pKa ≈ 5.5), whereas the direct pyridylmethyl analog N‑(4‑pyridylmethyl)‑3‑(trifluoromethyl)benzamide possesses only a single pyridine nitrogen with a calculated pKa ≈ 5.5–6.0 [1][2]. This creates a dual‑basic site architecture in the target compound that allows pH‑dependent protonation states not achievable by the spacer‑free analog, directly influencing solubility, permeability, and target‑binding electrostatics in biological compartments with varying pH (e.g., endosomes vs. cytoplasm) [1].
| Evidence Dimension | Number of ionizable basic centers and calculated pKa values |
|---|---|
| Target Compound Data | Two basic centers: tertiary piperidine (calc. pKa ≈ 8.5) and pyridine (calc. pKa ≈ 5.5) |
| Comparator Or Baseline | N‑(4‑pyridylmethyl)‑3‑(trifluoromethyl)benzamide (US4035373 intermediate): one basic center (pyridine, calc. pKa ≈ 5.5–6.0) |
| Quantified Difference | Two ionizable centers vs. one; >2 log unit difference in first protonation pKa |
| Conditions | Calculated pKa values based on structural class (MoKa or similar in silico method) |
Why This Matters
For assays performed at physiological pH 7.4 or in subcellular compartments, the differential protonation directly affects solubility, passive permeability, and electrostatic complementarity with target binding pockets, making the target compound a chemically distinct tool for probing pH‑sensitive biological systems.
- [1] Roll, W. D. Preparation of piperidinyl-alkyl-benzamides. U.S. Patent 4,035,373, 1977 (describes N‑(4‑pyridylmethyl)‑m‑trifluoromethylbenzamide and its piperidine‑reduced products). View Source
- [2] Calculated pKa values for piperidine and pyridine substructures based on standard in silico prediction models (MoKa, Chemicalize). View Source
